n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-s-(3-(tert-butoxy)-3-oxopropyl)-l-cysteine
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Overview
Description
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is a synthetic compound used in various fields of scientific research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tert-butoxycarbonyl (Boc) group. This compound is particularly valuable in peptide synthesis and other organic synthesis applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the Fmoc and Boc protecting groups through a series of reactions. The reaction conditions often involve the use of organic solvents, bases, and acids to facilitate the protection and deprotection steps.
Industrial Production Methods
In industrial settings, the production of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis applications.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The Boc group provides additional protection for the amino group, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is unique due to its combination of Fmoc and Boc protecting groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C25H29NO6S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C25H29NO6S/c1-25(2,3)32-22(27)12-13-33-15-21(23(28)29)26-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,30)(H,28,29) |
InChI Key |
INSJGLUXBAUSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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